XPC-7724

Sodium channel Nav1.6 IC50

Standard sodium channel blockers (e.g., carbamazepine, phenytoin) non-selectively inhibit Nav1.1, Nav1.2, and Nav1.6, confounding circuit-level studies in neuronal hyperexcitability research. XPC-7724 offers a precise alternative: • Selective Nav1.6 inhibition (IC50 0.078 μM); >100-fold selectivity over Nav1.1 • Spares fast-spiking inhibitory interneurons; suppresses excitatory pyramidal neuron firing • Enables dissection of Nav1.6-specific roles in epilepsy and hyperexcitability models • Matched-pair with XPC-5462 (dual Nav1.6/Nav1.2) for comparative circuit analysis ≥98% purity. White to light yellow solid. Ambient temperature shipping.

Molecular Formula C25H30FN5O2S
Molecular Weight 483.6 g/mol
Cat. No. B12376485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPC-7724
Molecular FormulaC25H30FN5O2S
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N(C)C2CCN(CC2)C(C)C3=CC=CC=C3)F)S(=O)(=O)NC4=NC=CC=N4
InChIInChI=1S/C25H30FN5O2S/c1-18-16-24(34(32,33)29-25-27-12-7-13-28-25)22(26)17-23(18)30(3)21-10-14-31(15-11-21)19(2)20-8-5-4-6-9-20/h4-9,12-13,16-17,19,21H,10-11,14-15H2,1-3H3,(H,27,28,29)/t19-/m1/s1
InChIKeyULMBIFFUJVWPIM-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPC-7724: Selective Nav1.6 Inhibitor


XPC-7724 is a small molecule sodium channel inhibitor that exhibits selective targeting of the voltage-gated sodium channel subtype Nav1.6 with an IC50 value of 0.078 μM [1]. It belongs to a new class of compounds that specifically inhibit Nav1.6 and Nav1.2 channels, which are abundantly expressed in excitatory pyramidal neurons, while demonstrating >100-fold molecular selectivity against the Nav1.1 channel predominantly found in inhibitory neurons [1]. This compound is intended for research use in neurological disorders involving neuronal hyperexcitability .

Nav1.6-selective pathway inhibition studies
Excitatory neuron-targeted electrophysiology
Matched-pair comparator with XPC-5462 for isoform dissection

XPC-7724 vs. Generic Sodium Channel Blockers


Commonly used sodium channel inhibitors such as carbamazepine and phenytoin non-selectively inhibit the brain sodium channel isoforms NaV1.1, NaV1.2, and NaV1.6, which can limit both efficacy and therapeutic safety margins [1]. In contrast, XPC-7724 exhibits a distinct selectivity profile that spares NaV1.1 and selectively downregulates excitatory circuits, thereby preserving inhibitory activity in the brain [1]. This targeted inhibition is not achievable with generic, pan-channel blockers and is critical for studies aiming to dissect the physiological roles of specific sodium channel subtypes [1].

XPC-7724
Nav1.6-selective inhibition with Nav1.1 sparing
Generic Blockers
Pan-Nav1.x profile may shift isoform interpretation and alter inhibitory circuit function
Isoform selectivity profile may not transfer between Nav subtypes
Inhibitory circuit preservation requires Nav1.1-sparing tool compounds

XPC-7724 Performance Evidence


Nav1.6 Inhibition Potency

XPC-7724 demonstrates substantially greater potency at inhibiting the Nav1.6 channel than the widely used antiseizure medications carbamazepine and phenytoin. In a direct head-to-head comparison using automated patch-clamp electrophysiology, the IC50 for Nav1.6 inhibition by XPC-7724 was 0.078 μM, whereas carbamazepine and phenytoin exhibited IC50 values of 25.6 μM and 13 μM, respectively [1]. This represents a 328-fold greater potency than carbamazepine and a 167-fold greater potency than phenytoin.

Nav1.6 Inhibition
Head-to-head
IC50 0.078 μM (95% CI 0.0718–0.0848)
Supports Nav1.6 inhibition assay context
328-fold vs carbamazepine (25.6 μM); 167-fold vs phenytoin (13 μM). HEK-293 patch-clamp
Sodium channel Nav1.6 IC50 Epilepsy

Nav1.1 Selectivity

XPC-7724 exhibits >100-fold selectivity for inhibition of Nav1.6 over the Nav1.1 channel [1]. This is in stark contrast to carbamazepine, which shows only 1.5-fold selectivity (IC50 39.3 μM for Nav1.1 vs 25.6 μM for Nav1.6) [1]. The high selectivity of XPC-7724 against Nav1.1 is critical because Nav1.1 is predominantly expressed in fast-spiking inhibitory interneurons, and its inhibition by non-selective blockers can impair inhibitory circuit function [1].

Nav1.1 Selectivity
Head-to-head
>100-fold selective over Nav1.1
Supports isoform-selectivity context review
Nav1.1 IC50 294 μM. 67× selectivity ratio vs carbamazepine (1.5-fold). HEK-293 patch-clamp
Sodium channel Nav1.1 Selectivity Inhibitory neurons

Ex Vivo Neuronal Selectivity

In cortical brain slice electrophysiology experiments, XPC-7724 (500 nM) suppressed action potential firing in excitatory pyramidal neurons but spared firing in fast-spiking inhibitory interneurons [1]. In contrast, the non-selective blocker carbamazepine at a concentration of 100 μM inhibited action potential firing in both excitatory and inhibitory cell types [1]. This demonstrates a functional cellular selectivity that is directly attributable to the molecular selectivity profile of XPC-7724.

Neuronal Selectivity
Method context
Excitatory neuron-selective firing suppression
Supports excitatory neuron-selective assay context
500 nM, cortical brain slices. Pyramidal neuron firing suppressed; interneuron firing spared
Ex vivo Electrophysiology Neuronal selectivity Brain slice

Comparison with XPC-5462

XPC-7724 (selective Nav1.6 inhibitor) and XPC-5462 (dual Nav1.6/Nav1.2 inhibitor) provide a matched-pair comparator set. While XPC-5462 has a 7.6-fold lower IC50 for Nav1.6 (0.0103 μM vs. 0.078 μM for XPC-7724), its dual inhibition of Nav1.2 (IC50 0.0109 μM) results in a distinct pharmacological profile [1]. Critically, XPC-5462 suppresses epileptiform activity in an ex vivo brain slice seizure model (0-Mg2+ or 4-AP induced), whereas XPC-7724 does not [1]. This suggests that Nav1.2 inhibition may be required for efficacy in certain seizure models.

vs XPC-5462
Head-to-head
XPC-7724 Nav1.6 IC50 0.078 μM | No seizure-model activity
Supports matched-pair isoform dissection context
XPC-5462 IC50 0.0103 μM, dual Nav1.6/1.2, suppresses 0-Mg2+/4-AP epileptiform activity
XPC-5462 Nav1.2 Dual inhibitor Seizure model

XPC-7724 Research Applications


Nav1.6 Dissection in Hyperexcitability

XPC-7724's high selectivity for Nav1.6 and functional sparing of inhibitory interneurons make it an ideal tool for studies aiming to isolate the role of Nav1.6 in action potential initiation and propagation within excitatory circuits [1]. Unlike broad-spectrum blockers, XPC-7724 minimizes confounding effects on Nav1.1 and Nav1.2, enabling more precise interrogation of Nav1.6-dependent mechanisms in models of epilepsy and other hyperexcitability disorders [1].

Comparative Studies with XPC-5462

The matched-pair availability of XPC-7724 (selective Nav1.6) and XPC-5462 (dual Nav1.6/Nav1.2) provides a unique experimental system for dissecting the relative contributions of these two channel subtypes [1]. Researchers can compare outcomes between the two compounds to infer whether a phenotype requires Nav1.2 inhibition in addition to Nav1.6 blockade, as demonstrated in ex vivo seizure models [1].

Excitatory Neuron-Selective Electrophysiology

For experiments where preservation of inhibitory circuit function is critical, XPC-7724 offers a significant advantage over non-selective sodium channel blockers. Its demonstrated ability to suppress firing in cortical pyramidal neurons while sparing fast-spiking interneurons in brain slice preparations [1] makes it the preferred choice for studies of circuit-level dynamics and network excitability where inhibitory tone must remain intact.

Nav1.6-Specific Pathology Studies

Given that XPC-7724 does not suppress epileptiform activity in certain ex vivo seizure models where XPC-5462 is effective [1], it is particularly suited for studies aiming to delineate Nav1.6-specific contributions to disease phenotypes, especially when Nav1.2 inhibition is hypothesized to be a confounding factor or when the goal is to understand the limitations of Nav1.6-selective targeting.

Application
Selection Property
Validation Focus
Nav1.6 pathway studies in hyperexcitability models
Nav1.6 selectivity with Nav1.1 sparing
Excitatory circuit-specific Nav1.6 contribution
Isoform contribution dissection
Matched-pair comparator with XPC-5462
Nav1.6 vs Nav1.2 phenotype attribution
Circuit-level excitability studies
Excitatory neuron-selective modulation
Inhibitory circuit preservation confirmation
Nav1.6-specific disease-model delineation
Absence of Nav1.2 inhibition
Nav1.6-dependent phenotype validation

Technical Documentation Hub

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35 linked technical documents
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